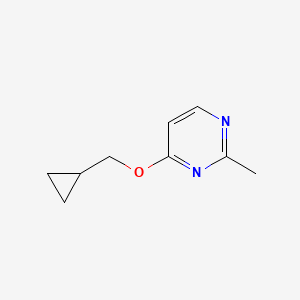
Ethyl 5-azido-4,4-difluoropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-azido-4,4-difluoropentanoate is a fluorinated organic compound with the molecular formula C7H11F2N3O2 and a molecular weight of 207.18 g/mol . This compound is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to the pentanoate backbone. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Ethyl 5-azido-4,4-difluoropentanoate is a synthetic intermediate Azido compounds are generally known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .
Mode of Action
Α-azido ketones, a class of compounds to which this compound belongs, are known to react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (i) catalyzed alkyne-azide 1,3-cycloaddition reaction .
Biochemical Pathways
Α-azido ketones have been employed for the synthesis of a number of biologically important heterocyclic compounds .
Action Environment
Environmental factors can significantly influence the behavior and efficacy of chemical compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-azido-4,4-difluoropentanoate can be synthesized through a multi-step process. One common method involves the conversion of ethyl 4,4-difluoropentanoate to its azido derivative using sodium azide in the presence of a suitable solvent such as acetone under reflux conditions . The reaction typically proceeds with high yield and efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Safety measures are crucial due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-azido-4,4-difluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide:
Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.
Solvents: Acetone, acetonitrile, and other polar aprotic solvents are commonly used.
Major Products
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Pentanoates: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 5-azido-4,4-difluoropentanoate has a wide range of applications in scientific research:
Biology: Employed in the study of biochemical pathways and the development of bioorthogonal labeling techniques.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-amino-4,4-difluoropentanoate: A related compound with an amino group instead of an azido group.
Ethyl 4,4-difluoropentanoate: Lacks the azido group but shares the difluoropentanoate backbone.
Uniqueness
Ethyl 5-azido-4,4-difluoropentanoate is unique due to the presence of both the azido and difluoro groups, which confer distinct reactivity and stability. The azido group enables versatile chemical transformations, while the difluoro groups enhance the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in drug development.
Propiedades
IUPAC Name |
ethyl 5-azido-4,4-difluoropentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3O2/c1-2-14-6(13)3-4-7(8,9)5-11-12-10/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIRAFOBTFPAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene](/img/structure/B2965705.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-methylurea](/img/structure/B2965708.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2965712.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide](/img/structure/B2965716.png)
![4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2965720.png)
![Ethyl 5-(3-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965721.png)

![1-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2965723.png)
![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2965724.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(4-methylcyclohexyl)urea](/img/structure/B2965727.png)

